2-{Imidazo[1,2-a]pyridin-6-yl}acetonitrile
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H7N3 |
|---|---|
Molecular Weight |
157.17 g/mol |
IUPAC Name |
2-imidazo[1,2-a]pyridin-6-ylacetonitrile |
InChI |
InChI=1S/C9H7N3/c10-4-3-8-1-2-9-11-5-6-12(9)7-8/h1-2,5-7H,3H2 |
InChI Key |
FWMSDFBNFCAPJM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=CN2C=C1CC#N |
Origin of Product |
United States |
Derivatization and Functionalization Strategies of 2 Imidazo 1,2 a Pyridin 6 Yl Acetonitrile
Functionalization of the Nitrile Group
The acetonitrile (B52724) substituent at the C6 position serves as a valuable synthetic handle for introducing diverse functional groups. The carbon-nitrogen triple bond can undergo a variety of transformations, including hydrolysis, reduction, and cycloaddition, providing access to a range of derivatives.
Transformation to Carboxylic Acid Derivatives (Amides, Esters)
The hydrolysis of nitriles is a fundamental transformation that converts them into carboxylic acids or their derivatives, such as amides. chemistrysteps.comweebly.com This reaction can be catalyzed by either acid or base.
Under acidic conditions, the nitrile nitrogen is protonated, which activates the carbon atom toward nucleophilic attack by water. chemistrysteps.comyoutube.com This initially forms an imidic acid, which then tautomerizes to the more stable amide intermediate. Subsequent hydrolysis of the amide yields the carboxylic acid. chemistrysteps.com
Acid-Catalyzed Hydrolysis:
Step 1: Protonation of the nitrile nitrogen.
Step 2: Nucleophilic attack by water.
Step 3: Deprotonation to form an imidic acid.
Step 4: Tautomerization to an amide.
Step 5: Hydrolysis of the amide to the carboxylic acid.
Base-catalyzed hydrolysis involves the direct nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbon of the nitrile. weebly.com This process also proceeds through an amide intermediate, which is then hydrolyzed to a carboxylate salt. chemistrysteps.com Acidification in a final workup step yields the carboxylic acid. By carefully controlling the reaction conditions, the hydrolysis can often be stopped at the amide stage.
Applying these methods to 2-{Imidazo[1,2-a]pyridin-6-yl}acetonitrile would yield 2-{Imidazo[1,2-a]pyridin-6-yl}acetic acid or the intermediate, 2-{Imidazo[1,2-a]pyridin-6-yl}acetamide. The resulting carboxylic acid can be further converted into esters via Fischer esterification or other standard esterification protocols. google.com
Conversion to Amines and Other Nitrogen-Containing Moieties
The reduction of the nitrile group provides a direct route to primary amines. A common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄). unizin.org The reaction involves the nucleophilic addition of hydride ions to the nitrile carbon. An initial addition forms an imine anion, which undergoes a second hydride addition to give a dianion. Subsequent quenching with water protonates the dianion to yield the primary amine. unizin.org
For this compound, this reduction would produce 2-(Imidazo[1,2-a]pyridin-6-yl)ethan-1-amine. This amine derivative serves as a key building block for further functionalization, such as the formation of amides, sulfonamides, or for use in reductive amination reactions.
Cycloaddition Reactions Involving the Nitrile
The nitrile group can participate in cycloaddition reactions to form various heterocyclic rings. One of the most common examples is the [3+2] cycloaddition with azides to form tetrazoles. This reaction, often promoted by Lewis acids, provides a method for converting the linear nitrile functionality into a five-membered aromatic ring. The resulting tetrazole ring is considered a bioisostere of a carboxylic acid group in medicinal chemistry.
Another potential transformation is the reaction with benzynes, which can undergo an [8+2] cycloaddition with the imidazo[1,2-a]pyridine (B132010) system itself, leading to complex tetracyclic structures. dipc.orgresearchgate.net While this reaction primarily involves the heterocyclic core, the electronic nature of the acetonitrile substituent at C6 would influence the reactivity and regioselectivity of the cycloaddition.
Regioselective Functionalization of the Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine scaffold is an electron-rich heterocyclic system, making it susceptible to electrophilic substitution and other functionalization reactions. rsc.orgresearchgate.net The inherent reactivity of the different carbon atoms on the ring allows for regioselective modifications.
C-H Functionalization at Various Positions (e.g., C3, C5, C8) in Relation to C6
Direct C-H functionalization is a powerful strategy for derivatizing the imidazo[1,2-a]pyridine core, as it avoids the need for pre-functionalized starting materials. nih.govresearchgate.net The regioselectivity of these reactions is governed by the electronic properties of the ring system.
C3-Position: The C3 position is the most nucleophilic and electron-rich carbon on the imidazo[1,2-a]pyridine ring, making it the primary site for electrophilic attack and many C-H functionalization reactions. researchgate.netresearchgate.net A wide variety of reactions, including alkylations, arylations, halogenations, and formylations, have been developed to selectively modify this position. nih.govmdpi.com For instance, aza-Friedel–Crafts reactions can introduce alkyl groups at C3. mdpi.com
C5-Position: While C3 is the most reactive site, functionalization at other positions is also possible. Visible light-induced methods have been developed for the C5 alkylation of imidazo[1,2-a]pyridines. nih.gov
C8-Position: Functionalization at C8 is less common but can be achieved through specific directing group strategies or under particular reaction conditions.
The presence of the acetonitrile group at C6 influences the electronic distribution of the ring and can affect the regioselectivity of C-H functionalization reactions.
| Position | Reaction Type | Reagents/Conditions | Reference |
|---|---|---|---|
| C3 | Alkylation | Y(OTf)₃, Aldehydes, Amines (Aza-Friedel–Crafts) | mdpi.com |
| C3 | Perfluoroalkylation | Perfluoroalkyl iodides, Visible light | nih.gov |
| C3 | Formylation | TMEDA, Rose bengal, Visible light | nih.gov |
| C3 | Sulfenylation | Thiols, N-chlorosuccinimide (NCS) | researchgate.net |
| C5 | Alkylation | Alkyl N-hydroxyphthalimides, Eosin Y, Visible light | nih.gov |
Introduction of Diverse Substituents via Cross-Coupling Reactions
Transition-metal-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a vast array of substituents onto the imidazo[1,2-a]pyridine core. researchgate.netacs.org These reactions typically require a halide or triflate at the desired position on the ring to react with a suitable coupling partner, such as a boronic acid (Suzuki-Miyaura coupling) or a terminal alkyne (Sonogashira coupling). acs.orgnih.gov
For the synthesis of derivatives of this compound, a halogenated precursor, such as 6-bromo- or 6-iodoimidazo[1,2-a]pyridine, could be used. The acetonitrile group could then be introduced via a nucleophilic substitution or a coupling reaction. Alternatively, if this compound is synthesized with a halogen at another position (e.g., C3, C5, or C8), that position can be selectively functionalized using cross-coupling chemistry.
| Reaction Name | Coupling Partner | Catalyst/Conditions | Bond Formed | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Organoboron compound (e.g., boronic acid) | Pd catalyst, Base | C-C (Aryl-Aryl, Aryl-Alkyl) | acs.orgnih.gov |
| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | C-C (Aryl-Alkyne) | acs.orgnih.gov |
| Heck | Alkene | Pd catalyst, Base | C-C (Aryl-Vinyl) | researchgate.net |
| Stille | Organostannane compound | Pd catalyst | C-C (Aryl-Aryl, Aryl-Vinyl) | researchgate.net |
| Negishi | Organozinc compound | Pd or Ni catalyst | C-C (Aryl-Aryl, Aryl-Alkyl) | researchgate.netrsc.org |
These regioselective functionalization strategies, targeting both the nitrile group and the heterocyclic core, provide a comprehensive toolkit for the chemical modification of this compound, facilitating the exploration of its chemical space for various applications.
Scaffold Hopping and Structural Analog Design
The imidazo[1,2-a]pyridine ring system is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to bind to a wide range of biological targets. nih.gov Consequently, this compound and its analogs are excellent starting points for scaffold hopping and structural analog design. These strategies aim to identify novel chemotypes with improved potency, selectivity, pharmacokinetics, or novelty of intellectual property by replacing the core molecular framework while retaining key pharmacophoric features.
Scaffold hopping from other heterocyclic systems to the imidazo[1,2-a]pyridine core has proven to be a successful strategy. For example, in the quest for novel anticancer agents, a scaffold hopping approach was used to replace the aurone (B1235358) natural product framework with a 2-arylideneimidazo[1,2-a]pyridinone structure. nih.gov This led to the discovery of potent topoisomerase IIα inhibitors with nanomolar antiproliferative activities, which were significantly more potent than the parent aurones. nih.gov Similarly, the imidazo[1,2-a]pyridine scaffold itself has been utilized as a replacement for other cores to develop covalent inhibitors targeting the KRAS G12C mutation in cancer. rsc.org
Conversely, the imidazo[1,2-a]pyridine core can be replaced by other bioisosteric rings. In the development of antituberculosis agents, the imidazo[1,2-a]pyridine framework of lead compounds was replaced with scaffolds like pyrazolo[1,5-a]pyridine-3-carboxamides and imidazo[2,1-b]thiazoles to identify new molecules targeting the QcrB complex. rsc.org Another example is in the development of positive allosteric modulators (PAMs) for the metabotropic glutamate (B1630785) 2 (mGlu2) receptor, where a triazolopyridine scaffold was successfully hopped to an imidazo[1,2-a]pyrazin-8-one core using 3D shape and electrostatic similarity, resulting in compounds with improved potency and more balanced in vitro clearance. acs.org
Structural analog design involves more subtle modifications to the parent structure. This is exemplified by the extensive structure-activity relationship (SAR) studies performed on the imidazo[1,2-a]pyridine scaffold. By systematically modifying substituents at various positions (e.g., C-2, C-6, C-8), researchers have developed potent inhibitors for a variety of targets. These include dual c-Met and VEGFR2 kinase inhibitors, PI3Kα inhibitors, and anticancer agents targeting Aurora kinases. nih.govtandfonline.comnih.gov For instance, the design of PI3Kα inhibitors involved modifying the 2, 6, and 8-positions of the imidazo[1,2-a]pyridine ring to improve activity and solubility, leading to compounds with nanomolar potency. tandfonline.com These studies demonstrate that the imidazo[1,2-a]pyridine scaffold is highly tractable for chemical modification, allowing for the fine-tuning of biological activity through rational drug design.
Table 2: Examples of Scaffold Hopping Strategies Involving the Imidazo[1,2-a]pyridine Core
| Original Scaffold | New Scaffold | Therapeutic Target / Application | Reference |
|---|---|---|---|
| Aurones | 2-Arylideneimidazo[1,2-a]pyridinone | Anticancer (Topoisomerase IIα inhibitor) | nih.gov |
| Triazolopyridine | Imidazo[1,2-a]pyrazin-8-one | Positive Allosteric Modulator of mGlu2 Receptor | acs.org |
| Imidazo[1,2-a]pyridine | Pyrazolo[1,5-a]pyridine | Antituberculosis (QcrB complex inhibitor) | rsc.org |
Advanced Spectroscopic and Structural Elucidation of 2 Imidazo 1,2 a Pyridin 6 Yl Acetonitrile and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. uobasrah.edu.iq It provides detailed information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei, such as ¹H and ¹³C.
The structural confirmation of 2-{Imidazo[1,2-a]pyridin-6-yl}acetonitrile relies on a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments.
The ¹H NMR spectrum provides initial information on the number and type of protons present. For the this compound scaffold, distinct signals are expected for the protons on the bicyclic ring system and the methylene (B1212753) protons of the acetonitrile (B52724) side chain. Based on data from closely related 6-substituted imidazo[1,2-a]pyridine (B132010) derivatives, the aromatic protons exhibit characteristic chemical shifts. nih.gov The H-5 proton is typically the most deshielded due to its proximity to the bridgehead nitrogen, appearing as a broad singlet or a fine doublet. nih.gov The H-7 and H-8 protons form an ABX or similar coupling system, while the H-2 proton often appears as a singlet. The methylene protons (-CH₂CN) would be expected to appear as a singlet in the aliphatic region.
The ¹³C NMR spectrum , often acquired with proton decoupling, reveals the number of unique carbon environments. The spectrum would show signals for the seven carbons of the imidazo[1,2-a]pyridine core, the methylene carbon, and the nitrile carbon. Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.
2D NMR techniques are crucial for assembling the molecular framework by establishing connectivity between atoms.
COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) spin-spin coupling networks, confirming the connectivity of adjacent protons, such as those on the pyridine (B92270) ring (H-7 and H-8).
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of each carbon atom that bears a proton.
HMBC (Heteronuclear Multiple Bond Correlation) is vital for establishing long-range (typically 2-3 bond) correlations between protons and carbons. This technique is instrumental in connecting the acetonitrile side chain to the C-6 position of the imidazo[1,2-a]pyridine ring through the correlation of the methylene protons to carbons C-5, C-6, and C-7. It also helps in assigning the quaternary carbons of the bicyclic system.
The following table summarizes the anticipated NMR data for this compound based on analysis of related structures. nih.gov
| Position | Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |
|---|---|---|---|---|
| 2 | CH | ~7.6 | ~109 | C-3, C-8a |
| 3 | CH | ~7.8 | ~144 | C-2, C-8a |
| 5 | CH | ~8.7 | ~125 | C-6, C-7, C-8a |
| 6 | C | - | ~120 | - |
| 7 | CH | ~7.5 | ~123 | C-5, C-6, C-8a |
| 8 | CH | ~7.2 | ~113 | C-6, C-7, C-8a |
| 8a | C | - | ~142 | - |
| CH₂ | CH₂ | ~4.0 | ~18 | C-5, C-6, C-7, CN |
| CN | C | - | ~117 | - |
The conformational preferences of this compound primarily concern the orientation of the acetonitrile substituent relative to the bicyclic ring system. X-ray crystallographic studies on various imidazo[1,2-a]pyridine derivatives consistently show that the fused bicyclic core is essentially planar. nih.govresearchgate.net This planarity is a characteristic feature of the aromatic 10 π-electron system.
For the title compound, the primary conformational flexibility arises from the rotation around the C6-CH₂ single bond. In the absence of significant steric hindrance or strong intramolecular interactions, free rotation of the cyanomethyl group would be expected in solution. Specific conformational studies using techniques like Nuclear Overhauser Effect (NOE) spectroscopy could provide insight into through-space proximities and preferred orientations, but such analyses have not been extensively reported for this specific derivative. Unlike certain 3-substituted imidazo[1,2-a]pyridines where intramolecular hydrogen bonding can lock the conformation, the 6-acetonitrile substituent is less likely to engage in such strong, structure-defining interactions with the core ring system. nih.gov
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation patterns. nih.gov
High-Resolution Mass Spectrometry (HRMS), using analyzers like Time-of-Flight (TOF) or Orbitrap, provides highly accurate mass measurements (typically to within 5 ppm). nih.gov This accuracy allows for the unambiguous determination of a compound's molecular formula. For this compound, the molecular formula is C₉H₇N₃. HRMS would be used to verify this by comparing the experimentally measured exact mass of the protonated molecule [M+H]⁺ with the theoretically calculated mass.
Molecular Formula: C₉H₇N₃
Calculated Exact Mass: 157.0640
Expected [M+H]⁺ Ion: 158.0718
Observing an ion with an m/z value that matches the calculated mass to within a few parts per million provides strong evidence for the correct elemental composition. This technique is routinely applied in the characterization of novel imidazo[1,2-a]pyridine derivatives. nih.govmdpi.com
Tandem mass spectrometry (MS/MS) is used to study the fragmentation of a selected precursor ion (e.g., the [M+H]⁺ ion). The resulting product ions provide a fragmentation "fingerprint" that can be used to deduce the structure of the molecule. libretexts.org
For protonated this compound, fragmentation is expected to proceed through several characteristic pathways based on the known fragmentation of the imidazo[1,2-a]pyridine core and common fragmentation modes of side chains. nih.gov A plausible fragmentation pathway would involve:
Loss of the Acetonitrile Group: A primary fragmentation could be the cleavage of the bond between the ring and the side chain, leading to the loss of a neutral acetonitrile molecule (CH₃CN) or a cyanomethyl radical (•CH₂CN).
Ring Fission: The imidazo[1,2-a]pyridine ring itself can undergo characteristic cleavages. Studies on related systems have shown fragmentation pathways involving the loss of HCN from the imidazole (B134444) portion or cleavage across the pyridine ring. nih.gov
Retro-Diels-Alder (RDA)-type reactions of the pyridine ring are also possible fragmentation routes for this heterocyclic system.
The following table outlines potential key fragments and their corresponding m/z values.
| m/z | Proposed Fragment Ion | Proposed Neutral Loss |
|---|---|---|
| 158.07 | [M+H]⁺ | - |
| 131.06 | [M+H - HCN]⁺ | HCN |
| 118.06 | [C₈H₆N₂]⁺• | •CH₂CN |
| 91.04 | [C₆H₅N₂]⁺ | HCN, C₂H₂ |
X-ray Crystallography
X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. While the specific crystal structure for this compound is not publicly available, extensive crystallographic data exists for closely related derivatives, such as 2-Methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile. researchgate.net Analysis of this and other structures reveals key structural features that are characteristic of this class of compounds. nih.govresearchgate.netresearchgate.net
The imidazo[1,2-a]pyridine ring system is consistently found to be highly planar, a consequence of its aromaticity. researchgate.net The bond lengths within the fused rings are intermediate between single and double bonds, which is also characteristic of an aromatic system.
In the solid state, the crystal packing is governed by non-covalent interactions. For the title compound, intermolecular hydrogen bonds between the nitrogen atoms of the imidazole or pyridine ring and hydrogen atoms from neighboring molecules would be expected. Furthermore, π-π stacking interactions between the planar aromatic rings of adjacent molecules are a common and significant feature in the crystal packing of imidazo[1,2-a]pyridines, often leading to the formation of layered or stacked structures. researchgate.netresearchgate.net
The table below presents crystallographic data for a closely related 6-substituted derivative, which serves as a reliable model for the expected solid-state structure of this compound.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.6871 |
| b (Å) | 8.5437 |
| c (Å) | 20.5403 |
| β (°) | 96.653 |
| Volume (ų) | 991.31 |
| Z (molecules/unit cell) | 4 |
| Key Structural Feature | The imidazo[1,2-a]pyridine group is essentially planar. |
| Key Intermolecular Interactions | C—H⋯N hydrogen bonds and π-π stacking. |
Determination of Solid-State Molecular Geometry
The solid-state molecular geometry of imidazo[1,2-a]pyridine derivatives has been extensively studied, primarily through single-crystal X-ray diffraction and computational methods. These studies reveal a consistent and characteristic geometry for the fused bicyclic ring system. The imidazo[1,2-a]pyridine core is typically planar or nearly planar. For instance, in the crystal structure of 2,2,2-trifluoro-1-(7-methylimidazo[1,2-a]pyridin-3-yl)ethan-1-one, the bicyclic core is reported to be planar within 0.004 (1) Å. nih.gov Similarly, the moiety in (5-methylimidazo[1,2-a]pyridin-2-yl)methanol (B1584459) is found to be approximately planar, with a root-mean-square deviation of 0.024 Å. researchgate.net
Computational studies using Density Functional Theory (DFT) on the parent imidazo[1,2-a]pyridine molecule corroborate the planarity and provide detailed insights into bond lengths and angles, which are in good agreement with experimental X-ray data. researchgate.net The geometry of the acetonitrile substituent at the 6-position is expected to adopt a conformation that minimizes steric hindrance with the pyridine ring.
The precise bond lengths and angles within the heterocyclic core are influenced by the electronic nature of the fused rings. DFT calculations provide optimized geometric parameters that serve as a reliable reference for the unsubstituted imidazo[1,2-a]pyridine core. researchgate.net These parameters are fundamental to understanding the structural basis of the chemical and physical properties of its derivatives, including this compound.
Table 1: Selected Theoretical Bond Lengths and Angles for the Imidazo[1,2-a]pyridine Core Data based on DFT (B3LYP/6-31G(d)) calculations for the parent imidazo[1,2-a]pyridine molecule. researchgate.net
| Parameter | Value (Å or °) | Parameter | Value (Å or °) |
|---|---|---|---|
| Bond Lengths (Å) | Bond Angles (°) | ||
| N1-C2 | 1.381 | C9-N1-C2 | 106.8 |
| C2-C3 | 1.373 | N1-C2-C3 | 111.4 |
| C3-N4 | 1.389 | C2-C3-N4 | 106.5 |
| N4-C5 | 1.385 | C3-N4-C9 | 107.0 |
| C5-C6 | 1.382 | N4-C5-C6 | 120.0 |
| C6-C7 | 1.402 | C5-C6-C7 | 121.2 |
| C7-C8 | 1.375 | C6-C7-C8 | 118.8 |
| C8-C9 | 1.408 | C7-C8-C9 | 120.1 |
| C9-N1 | 1.328 | C8-C9-N1 | 129.8 |
| C9-N4 | 1.393 | C8-C9-N4 | 119.2 |
Analysis of Intermolecular Interactions and Crystal Packing
The crystal packing of imidazo[1,2-a]pyridine derivatives is governed by a network of non-covalent interactions, which dictates the supramolecular architecture. researchgate.net Hydrogen bonding plays a pivotal role in the assembly of these molecules in the solid state. ul.ie In derivatives containing hydroxyl or amine groups, classical hydrogen bonds (e.g., O—H···N, N—H···O) are common. For instance, (5-methylimidazo[1,2-a]pyridin-2-yl)methanol molecules form inversion dimers through O—H···N hydrogen bonds. researchgate.net
Even in the absence of strong hydrogen bond donors, weaker C—H···N and C—H···O interactions are significant in directing the crystal packing. nih.gov The nitrogen atom of the pyridine ring and the nitrogen of the imidazole ring are effective hydrogen bond acceptors. For this compound, the nitrogen of the nitrile group (C≡N) is also a potential hydrogen bond acceptor site.
In addition to hydrogen bonding, π–π stacking interactions are frequently observed between the planar imidazo[1,2-a]pyridine rings of adjacent molecules. These interactions contribute significantly to the cohesion and stability of the crystal lattice. nih.govresearchgate.net The packing arrangement often results in layered or ribbon-like structures. In the crystal structure of one derivative, molecules are linked by C—H···N and C—H···O hydrogen bonds into strips, which are further connected into layers by other contacts and π–π stacking. nih.gov Hirshfeld surface analysis is a valuable tool used to visualize and quantify these diverse intermolecular contacts. nih.gov
Table 2: Common Intermolecular Interactions in Imidazo[1,2-a]pyridine Crystals
| Interaction Type | Description | Structural Motif Examples | Reference Example |
|---|---|---|---|
| Hydrogen Bonding | Directional interactions involving a hydrogen atom and an electronegative atom (N, O). | Inversion dimers, chains, ribbons, layers. | O—H···N in (5-methylimidazo[1,2-a]pyridin-2-yl)methanol. researchgate.net |
| Weak Hydrogen Bonding | Interactions such as C—H···N and C—H···O that contribute to crystal packing. | Formation of molecular strips and connection of layers. | C—H···N and C—H···O in a trifluoro-ethanone derivative. nih.gov |
| π–π Stacking | Attractive, noncovalent interactions between aromatic rings. | Face-to-face or offset stacking of the bicyclic rings. | Observed in various derivatives, linking molecular ribbons. nih.govresearchgate.net |
| Halogen Bonding | Noncovalent interaction between a halogen atom and a nucleophilic site (if halogens are present). | Can influence molecular assembly and crystal engineering. | Not directly observed in cited examples but a known interaction type. mdpi.com |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, is essential for identifying the functional groups and confirming the structure of this compound. The spectra are characterized by distinct bands corresponding to the vibrations of the imidazo[1,2-a]pyridine core and the acetonitrile substituent.
The most characteristic vibration for the acetonitrile group is the C≡N stretching band. This is typically a sharp band of medium intensity appearing in the 2260–2240 cm⁻¹ region of the infrared spectrum. The CH₂ group of the acetonitrile moiety will exhibit symmetric and asymmetric stretching vibrations around 2900 cm⁻¹.
The imidazo[1,2-a]pyridine ring system gives rise to a series of characteristic bands. Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the fused rings produce a complex pattern of bands typically in the 1650–1400 cm⁻¹ region. Out-of-plane C-H bending vibrations, which are useful for determining the substitution pattern on the pyridine ring, occur in the 900–650 cm⁻¹ range. DFT calculations have been successfully used to compute the vibrational wavenumbers for the parent imidazo[1,2-a]pyridine, allowing for reliable assignments of the observed spectral bands. researchgate.net
Table 3: Expected Vibrational Frequencies for this compound Based on general spectroscopic data and studies on the imidazo[1,2-a]pyridine core. researchgate.net
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| > 3000 | C-H stretch | Imidazo[1,2-a]pyridine ring |
| ~2900 | C-H stretch (symmetric/asymmetric) | -CH₂-CN |
| 2260 - 2240 | C≡N stretch | Acetonitrile |
| 1650 - 1400 | C=C and C=N stretch | Imidazo[1,2-a]pyridine ring skeleton |
| 1400 - 1200 | In-plane C-H bend | Imidazo[1,2-a]pyridine ring |
| 900 - 650 | Out-of-plane C-H bend | Imidazo[1,2-a]pyridine ring |
Computational and Theoretical Investigations of 2 Imidazo 1,2 a Pyridin 6 Yl Acetonitrile
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a important tool for investigating the quantum mechanical properties of molecular systems. For 2-{Imidazo[1,2-a]pyridin-6-yl}acetonitrile, DFT calculations offer a detailed picture of its molecular and electronic characteristics.
DFT methods are employed to determine the most stable three-dimensional arrangement of atoms in this compound. acs.orgscirp.org This is achieved by optimizing the molecular geometry to find the lowest energy conformation. A common approach involves using hybrid functionals like B3LYP with a suitable basis set, such as 6-311G++(d,p), to accurately model the molecule's structure. acs.org
The optimization process provides key geometric parameters. For the imidazo[1,2-a]pyridine (B132010) core, DFT calculations can predict bond lengths and angles that are in good agreement with experimental X-ray crystallography data for similar structures. researchgate.net
Once the geometry is optimized, the electronic structure can be analyzed. This includes the distribution of electron density, the molecular electrostatic potential (MEP), and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.orgscirp.org The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and stability. scirp.org A larger gap suggests higher stability and lower reactivity. scirp.org The MEP map helps to identify the electron-rich and electron-deficient regions of the molecule, which are indicative of sites for electrophilic and nucleophilic attack, respectively. nih.gov
Table 1: Representative DFT-Calculated Electronic Properties
| Parameter | Representative Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity |
Note: The values in this table are illustrative and represent typical data obtained from DFT calculations for similar heterocyclic compounds.
DFT calculations are also a powerful tool for predicting the spectroscopic properties of molecules, which can aid in their experimental characterization. nih.gov The vibrational frequencies in the infrared (IR) spectrum can be calculated to help assign the observed absorption bands to specific molecular vibrations. researchgate.net
Furthermore, the Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, allows for the accurate prediction of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). nih.gov These theoretical predictions can be compared with experimental NMR data to confirm the structure of the synthesized compound. mdpi.comnih.gov
Table 2: Illustrative Predicted vs. Experimental Spectroscopic Data
| Parameter | Predicted Value | Experimental Value |
|---|---|---|
| IR Stretching Freq. (C≡N) | 2250 cm⁻¹ | 2245 cm⁻¹ |
| ¹H NMR Chemical Shift (H-5) | 7.8 ppm | 7.6 ppm |
Note: The values in this table are for illustrative purposes to show the typical correlation between DFT-predicted and experimentally measured spectroscopic data.
Molecular Dynamics (MD) Simulations
While DFT provides a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer insights into its dynamic behavior over time. plos.org
MD simulations can explore the conformational landscape of this compound by simulating the movements of its atoms over a period of time. This is particularly useful for understanding the flexibility of the acetonitrile (B52724) side chain relative to the rigid imidazo[1,2-a]pyridine core. The simulation can reveal preferred orientations and the energy barriers between different conformations.
In the context of drug design, MD simulations are invaluable for modeling the interaction between a ligand, such as this compound, and a biological target, typically a protein. plos.org After an initial docking pose is generated, an MD simulation can be run to assess the stability of the ligand-protein complex. plos.org The simulation can reveal how the ligand adjusts its conformation within the binding site and the nature of the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. The root-mean-square deviation (RMSD) of the ligand's position over time is often monitored to evaluate the stability of the binding mode. plos.org
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com For derivatives of this compound, a QSAR model could be developed to predict their activity against a specific biological target.
This involves synthesizing a library of analogues with variations at different positions of the imidazo[1,2-a]pyridine ring and the acetonitrile group. The biological activity of these compounds is then measured experimentally. A variety of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include electronic, steric, and hydrophobic parameters. Statistical methods are then used to build a model that correlates these descriptors with the observed biological activity. mdpi.com Such a model can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogues. mdpi.comjmchemsci.com
Table 3: Common Descriptors Used in QSAR Studies
| Descriptor Type | Example | Information Provided |
|---|---|---|
| Electronic | Partial Atomic Charges | Distribution of electrons in the molecule |
| Steric | Molecular Volume | Size and shape of the molecule |
| Hydrophobic | LogP | Lipophilicity of the molecule |
Computational Descriptors for Structural Properties
Density Functional Theory (DFT) is a common computational method used to determine the electronic structure and properties of molecules. By employing methods like B3LYP with a basis set such as 6-31+G(d,p), key quantum chemical descriptors for this compound can be calculated. These descriptors provide a quantitative understanding of the molecule's electronic characteristics.
Key computational descriptors include:
HOMO (Highest Occupied Molecular Orbital) Energy: This value relates to the molecule's ability to donate electrons. A higher HOMO energy suggests a greater tendency for electron donation.
LUMO (Lowest Unoccupied Molecular Orbital) Energy: This indicates the molecule's ability to accept electrons. A lower LUMO energy points to a greater propensity for electron acceptance.
HOMO-LUMO Energy Gap (ΔE): The difference between the LUMO and HOMO energies is a crucial indicator of chemical reactivity and stability. A smaller energy gap generally implies higher reactivity and lower kinetic stability.
Chemical Hardness (η) and Softness (S): These global reactivity descriptors are derived from the HOMO and LUMO energies. Hardness measures resistance to change in electron distribution, while softness is the reciprocal of hardness.
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are critical for predicting intermolecular interactions.
Table 1: Representative Computational Descriptors for this compound (Illustrative Data)
| Descriptor | Illustrative Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |
| LUMO Energy | -1.8 eV | Indicates electron-accepting capability. |
| Energy Gap (ΔE) | 4.7 eV | Reflects chemical reactivity and stability. |
| Chemical Hardness (η) | 2.35 eV | Measures resistance to electronic change. |
| Chemical Softness (S) | 0.42 eV⁻¹ | Indicates the molecule's polarizability. |
Correlation with Biological Activities (e.g., enzyme inhibition, without clinical focus)
The computational descriptors of this compound can be correlated with its potential biological activities, particularly as an enzyme inhibitor. The imidazo[1,2-a]pyridine scaffold is a key pharmacophore in various kinase inhibitors, and computational studies are vital for understanding these interactions.
For instance, the ability of a molecule to inhibit an enzyme like phosphatidylinositol 3-kinase (PI3K) or Rab geranylgeranyl transferase (RGGT) is often dependent on its electronic and structural fit within the enzyme's active site. Molecular docking simulations, a common computational technique, can predict the binding affinity and orientation of an inhibitor within a target protein.
The electronic properties derived from DFT calculations are fundamental to these interactions:
Energy Gap (ΔE): A smaller HOMO-LUMO gap can suggest that the molecule is more polarizable and thus more likely to participate in charge-transfer interactions with amino acid residues in an enzyme's active site.
Molecular Electrostatic Potential (MEP): The MEP map identifies regions that can form hydrogen bonds or engage in electrostatic interactions. Electron-rich nitrogen atoms in the imidazo[1,2-a]pyridine ring system are potential hydrogen bond acceptors, a common interaction motif in kinase inhibitors.
HOMO/LUMO Distribution: The spatial distribution of the frontier molecular orbitals (HOMO and LUMO) can indicate which parts of the molecule are most likely to be involved in the donor-acceptor interactions critical for binding to an enzyme.
Studies on related imidazo[1,2-a]pyridine derivatives have shown that specific substitutions on the core structure can modulate inhibitory activity against enzymes like c-Met, VEGFR2, and PI3Kα. Computational analysis helps rationalize these structure-activity relationships (SAR) by linking changes in electronic properties to observed changes in inhibitory potency.
Table 2: Correlation of Computational Descriptors with Potential for Enzyme Inhibition
| Descriptor / Property | Implication for Enzyme Inhibition |
| Low HOMO-LUMO Gap | Higher reactivity, potentially facilitating stronger interactions in the active site. |
| Negative MEP Regions | Indicates potential hydrogen bond acceptor sites (e.g., ring nitrogens). |
| Positive MEP Regions | Indicates potential hydrogen bond donor sites. |
| High Dipole Moment | Suggests strong polar interactions with the enzyme's binding pocket. |
Reactivity and Mechanistic Studies through Computational Chemistry
Computational chemistry is instrumental in elucidating the reaction mechanisms and predicting the reactivity of this compound.
Transition State Analysis for Synthetic Pathways
The synthesis of imidazo[1,2-a]pyridines typically involves the cyclization of a 2-aminopyridine (B139424) derivative with a suitable electrophile. A plausible synthetic route to the parent imidazo[1,2-a]pyridine core involves the reaction of 2-aminopyridine with an α-halocarbonyl compound, followed by intramolecular cyclization and dehydration.
Computational methods can model this entire reaction pathway to understand its energetics. Transition state (TS) analysis is used to identify the highest energy point along the reaction coordinate for each step. The energy difference between the reactants and the transition state is the activation energy (Ea), which determines the reaction rate.
For a typical synthesis, computational analysis would involve:
Geometry Optimization: Calculating the lowest-energy structures of reactants, intermediates, transition states, and products.
Frequency Calculations: Confirming that reactants and products are true energy minima (zero imaginary frequencies) and that the transition state is a first-order saddle point (one imaginary frequency).
Intrinsic Reaction Coordinate (IRC) Calculations: Mapping the reaction path from the transition state down to the corresponding reactant and product to verify the connection.
This analysis provides a detailed, step-by-step understanding of the bond-forming and bond-breaking processes, allowing chemists to rationalize reaction outcomes and optimize conditions.
Table 3: Illustrative Transition State Analysis for a Key Step in Imidazo[1,2-a]pyridine Ring Formation
| Reaction Step | Description | Illustrative Activation Energy (Ea) |
| Step 1: N-Alkylation | SN2 attack of the pyridine (B92270) nitrogen of 2-aminopyridine on an α-haloketone. | 15-20 kcal/mol |
| Step 2: Intramolecular Cyclization | Nucleophilic attack of the exocyclic amino group onto the carbonyl carbon. | 10-15 kcal/mol |
| Step 3: Dehydration | Elimination of a water molecule to form the aromatic imidazo[1,2-a]pyridine ring. | 20-25 kcal/mol |
Electron Density Distribution and Reaction Pathways
The electron density distribution in this compound governs its reactivity towards electrophiles and nucleophiles. Computational analysis provides detailed insights into this distribution.
Molecular Electrostatic Potential (MEP): As mentioned, MEP maps are invaluable for visualizing reactivity. For the imidazo[1,2-a]pyridine scaffold, the most electron-rich (most negative potential) region is typically associated with the N1 nitrogen atom of the imidazole (B134444) ring. The C3 position is also known to be nucleophilic and susceptible to electrophilic attack, a common site for functionalization.
Frontier Molecular Orbital (FMO) Theory: The distribution of the HOMO and LUMO provides clues about reaction pathways. For an electrophilic attack, the reaction is likely to occur at the atom(s) with the largest coefficient in the HOMO. Conversely, for a nucleophilic attack, the site is predicted by the largest coefficient in the LUMO.
Natural Bond Orbital (NBO) Analysis: This method provides information on charge distribution by calculating the partial atomic charges on each atom. It can quantitatively identify the most nucleophilic and electrophilic centers in the molecule.
Table 4: Predicted Electronic Properties and Reactive Sites of this compound
| Atom/Region | Predicted Property | Implication for Reactivity |
| N1 (Imidazole) | High negative charge, large HOMO coefficient | Primary site for protonation and coordination to Lewis acids. |
| C3 (Imidazole) | High negative charge, significant HOMO contribution | Primary site for electrophilic substitution. |
| Pyridine Ring | Generally electron-deficient (influenced by acetonitrile) | Less susceptible to electrophilic attack compared to unsubstituted pyridines. |
| Acetonitrile Nitrogen | Negative charge | Potential site for hydrogen bonding or metal coordination. |
Conclusion and Future Research Directions
Summary of Current Research Landscape
The current body of scientific literature indicates that while the imidazo[1,2-a]pyridine (B132010) core is extensively studied, research focusing specifically on 2-{Imidazo[1,2-a]pyridin-6-yl}acetonitrile is still in its nascent stages. The majority of existing research revolves around the broader class of imidazo[1,2-a]pyridines, highlighting their diverse biological activities, including anticancer, anti-inflammatory, and antiviral properties. nih.govnih.gov
Several key marketed drugs, such as Zolpidem and Alpidem, feature the imidazo[1,2-a]pyridine scaffold, underscoring its pharmacological importance. mdpi.com Furthermore, derivatives bearing substituents at the 6-position have shown promise in the development of targeted cancer therapies, such as PI3Kα inhibitors. nih.gov The synthesis of the imidazo[1,2-a]pyridine ring system is well-established, with numerous methods available, including multicomponent reactions and transition-metal-catalyzed cyclizations. researchgate.netresearchgate.net However, a direct and optimized synthesis of this compound has not been extensively reported, suggesting a gap in the synthetic exploration of this particular derivative.
Unexplored Avenues in Synthesis and Derivatization
The synthesis of this compound presents an opportunity for methodological development. A plausible and efficient route could involve a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, between a 6-haloimidazo[1,2-a]pyridine and a suitable acetonitrile-containing building block. This approach would offer a modular and versatile strategy for accessing the target compound and its analogs.
The acetonitrile (B52724) moiety in this compound is a versatile functional group that opens up numerous avenues for derivatization. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing access to a wide range of amides and substituted amines. Furthermore, the active methylene (B1212753) group adjacent to the nitrile offers a site for various carbon-carbon bond-forming reactions, allowing for the introduction of diverse substituents. mdpi.com The exploration of these derivatization pathways could lead to the generation of novel compound libraries with potentially enhanced biological or material properties.
| Functional Group Transformation | Potential Reagents and Conditions | Resulting Derivative Class |
| Nitrile Hydrolysis | Acid or base catalysis (e.g., HCl, NaOH) | Carboxylic Acids |
| Nitrile Reduction | Reducing agents (e.g., LiAlH4, H2/Raney Ni) | Primary Amines |
| α-Alkylation/Arylation | Base (e.g., NaH, LDA) followed by alkyl/aryl halide | Substituted Acetonitriles |
| Knoevenagel Condensation | Aldehydes or ketones with a base catalyst | α,β-Unsaturated Nitriles |
| Cycloaddition Reactions | Azides (e.g., NaN3) | Tetrazoles |
Emerging Applications in Chemical and Material Sciences
The unique electronic properties of the imidazo[1,2-a]pyridine scaffold suggest that this compound and its derivatives could find applications in material science. Imidazo[1,2-a]pyridine-based compounds have been investigated as emitters in organic light-emitting diodes (OLEDs) due to their high fluorescence quantum yields and thermal stability. nih.govuni-giessen.de The introduction of the acetonitrile group could further modulate the electronic and photophysical properties of the molecule, potentially leading to the development of novel materials for optoelectronic devices.
Furthermore, the imidazo[1,2-a]pyridine core has been utilized in the design of fluorescent probes for the detection of metal ions and other analytes. rsc.orgrsc.orgnih.govnih.govbohrium.com The nitrile group in this compound could serve as a coordination site for metal ions or be transformed into other functional groups to create highly selective and sensitive chemical sensors.
| Potential Application Area | Key Properties of Imidazo[1,2-a]pyridine Core | Role of the Acetonitrile Moiety |
| Organic Light-Emitting Diodes (OLEDs) | High fluorescence, thermal stability, bipolar charge transport | Modulation of electronic properties, potential for further functionalization |
| Chemical Sensors/Fluorescent Probes | Rigid, planar structure, inherent fluorescence | Metal coordination site, precursor for diverse sensor functionalities |
| Functional Dyes | Tunable absorption and emission spectra | Electron-withdrawing group, site for conjugation to other chromophores |
Interdisciplinary Research Opportunities
The versatile nature of this compound provides a platform for interdisciplinary research. In the field of medicinal chemistry, the compound could serve as a key intermediate for the synthesis of novel drug candidates targeting a range of diseases. Its derivatives could be screened for various biological activities, building upon the known therapeutic potential of the imidazo[1,2-a]pyridine scaffold. researchgate.net
Collaboration between synthetic chemists and material scientists could lead to the development of novel organic materials with tailored optical and electronic properties. The exploration of this compound in the context of photodynamic therapy or as a component in advanced imaging agents represents another exciting avenue for interdisciplinary investigation. The inherent fluorescence of many imidazo[1,2-a]pyridine derivatives makes them attractive candidates for bioimaging applications. nih.gov
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 2-{Imidazo[1,2-a]pyridin-6-yl}acetonitrile, and how can reaction conditions be optimized?
- Methodological Answer : The compound is synthesized via solvent-free condensation of pyridine-2,3-diamine with ethyl cyanoacetate at 180–190°C for 30 minutes, yielding a nitrile-functionalized intermediate . Optimization involves adjusting reaction time, temperature, and catalyst (e.g., iodine/potassium persulfate in multicomponent reactions) to improve yield .
Q. How is structural characterization performed for this compound and its derivatives?
- Methodological Answer : Characterization relies on:
- 1H/13C NMR : Peaks at δ 3.5–4.0 ppm (acetonitrile CH2 group) and aromatic protons (δ 7.0–9.0 ppm) confirm connectivity .
- FTIR : A sharp absorption band at ~2250 cm⁻¹ (C≡N stretch) verifies the nitrile group .
- HPLC : Purity assessment (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .
Q. What are the primary applications of this compound in heterocyclic chemistry?
- Methodological Answer : It serves as a versatile precursor for:
- Scaffold diversification : Reactivity of the nitrile group enables cyclization to aminoimidazodipyridines .
- Drug discovery : Acts as a core structure for kinase inhibitors (e.g., RET and MET inhibitors) via amide coupling or Suzuki-Miyaura cross-coupling .
Advanced Research Questions
Q. How do computational methods like DFT aid in understanding the electronic properties of this compound derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) predict:
- Electron distribution : Localization of electron density on the nitrile and imidazo-pyridine moieties, influencing reactivity .
- Reaction pathways : Transition-state modeling for cyclization reactions, validated by experimental yields .
Q. What strategies resolve low yields in multicomponent reactions involving this compound?
- Methodological Answer : Key strategies include:
- Catalyst screening : Iodine/K₂S₂O₈ enhances electrophilicity in three-component reactions .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
- Stepwise purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates high-purity products .
Q. How is this compound utilized in designing selective kinase inhibitors?
- Methodological Answer : Derivatives like 2-(4-(imidazo[1,2-a]pyridin-6-yl)phenyl)acetamides inhibit RET kinase via:
- Binding mode analysis : Molecular docking (AutoDock Vina) identifies hydrophobic interactions with kinase active sites .
- Selectivity profiling : Comparative IC50 assays against off-target kinases (e.g., EGFR, VEGFR) ensure specificity .
Q. What structure-activity relationship (SAR) trends govern the antimicrobial activity of imidazo[1,2-a]pyridine derivatives?
- Methodological Answer : SAR studies reveal:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
